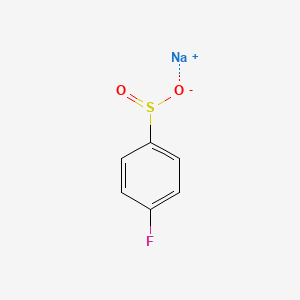![molecular formula C15H17F3N2O B1323421 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone CAS No. 824982-18-5](/img/structure/B1323421.png)
1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C15H17F3N2O and its molecular weight is 298.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Improved Synthesis Techniques
Research has focused on the synthesis of diazabicyclo octane derivatives, demonstrating the importance of these compounds in the field of organic chemistry. For instance, Paliulis, Peters, Miknius, and Šačkus (2007) improved the synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane, showcasing a more efficient four-step procedure yielding a 19% overall yield, which is significant considering the complexity of these compounds. Similarly, Huang and Teng (2011) developed an improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane, highlighting the adaptability and potential for large-scale production of these substances (Paliulis et al., 2007), (Huang & Teng, 2011).
Novel Reaction Pathways and Derivatives
Researchers like Osipov, Melnikova, Osyanin, Lukashenko, and Klimochkin (2017) have explored novel reaction pathways, such as the double Michael addition for synthesizing 1,5-diazabicyclo[3.2.1]octane derivatives. This indicates the chemical flexibility and the potential for creating a wide range of derivatives with possibly varied applications (Osipov et al., 2017).
Structural and Vibrational Analysis
The structural and vibrational characteristics of these compounds, such as the parent ring system of 1,4-diazabicyclo[3.2.1]octane, have been extensively studied by Britvin, Rumyantsev, Zobnina, and Padkina (2017). Such analyses are crucial for understanding the fundamental properties and potential interactions of these compounds in various applications (Britvin et al., 2017).
Potential Applications and Properties
Biological Activities and Pharmaceutical Applications
Filosa, Peduto, de Caprariis, Saturnino, Festa, Petrella, Pau, Pinna, La Colla, Busonera, and Loddo (2007) synthesized a series of N(3/8)-disubstituted-3,8-diazabicyclo[3.2.1]octanes and evaluated their growth-inhibitory activities against several tumor cell lines. This highlights the potential therapeutic applications of these compounds in the pharmaceutical industry (Filosa et al., 2007).
Material Science and Electrochemical Properties
In the field of material science, Filpi, Boccia, Pucci, and Ciardelli (2013) utilized diazabicyclo octane derivatives for modulating the electrochemical properties of SBS-based anionic membranes. This indicates the versatility of these compounds in enhancing the properties of materials for specific industrial applications (Filpi et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
1-(8-benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c16-15(17,18)14(21)19-9-12-6-7-13(10-19)20(12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNYLVDRJDUUSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2CC3=CC=CC=C3)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619820 |
Source


|
| Record name | 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824982-18-5 |
Source


|
| Record name | 2,2,2-Trifluoro-1-[8-(phenylmethyl)-3,8-diazabicyclo[3.2.1]oct-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824982-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)





![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)

![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)





